4-(4-fluorophenyl)-7,8-dimethyl-3,4-dihydroquinolin-2(1H)-one
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Overview
Description
4-(4-Fluorophenyl)-7,8-dimethyl-1,2,3,4-tetrahydroquinolin-2-one is a synthetic organic compound that belongs to the class of quinoline derivatives. Quinoline derivatives are known for their wide range of biological activities and applications in medicinal chemistry. This compound, in particular, has garnered interest due to its potential therapeutic properties and its role in various chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-fluorophenyl)-7,8-dimethyl-1,2,3,4-tetrahydroquinolin-2-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 4-fluoroaniline with 3,4-dimethylphenylacetaldehyde in the presence of a suitable catalyst. The reaction is carried out in an organic solvent such as ethanol or methanol, and the mixture is heated to promote cyclization, leading to the formation of the desired quinoline derivative.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature, pressure, and reactant concentrations, ensuring high yield and purity of the final product. The use of automated systems also minimizes human error and enhances reproducibility.
Chemical Reactions Analysis
Types of Reactions
4-(4-Fluorophenyl)-7,8-dimethyl-1,2,3,4-tetrahydroquinolin-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxide derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding tetrahydroquinoline derivatives.
Substitution: Electrophilic substitution reactions can introduce different functional groups onto the quinoline ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Electrophilic reagents like bromine (Br₂) or chlorinating agents can be used for substitution reactions.
Major Products Formed
Oxidation: Quinoline N-oxide derivatives.
Reduction: Tetrahydroquinoline derivatives.
Substitution: Halogenated quinoline derivatives.
Scientific Research Applications
4-(4-Fluorophenyl)-7,8-dimethyl-1,2,3,4-tetrahydroquinolin-2-one has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex quinoline derivatives.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a precursor in the synthesis of dyes and pigments.
Mechanism of Action
The mechanism of action of 4-(4-fluorophenyl)-7,8-dimethyl-1,2,3,4-tetrahydroquinolin-2-one involves its interaction with specific molecular targets in biological systems. The compound is believed to bind to certain enzymes or receptors, modulating their activity and leading to the desired therapeutic effects. For example, it may inhibit the activity of enzymes involved in cell proliferation, thereby exhibiting anticancer properties.
Comparison with Similar Compounds
Similar Compounds
4-(4-Fluorophenyl)quinoline: Similar in structure but lacks the dimethyl and tetrahydro modifications.
7,8-Dimethylquinoline: Lacks the fluorophenyl group.
4-(4-Fluorophenyl)-1,2,3,4-tetrahydroquinoline: Similar but without the dimethyl groups.
Uniqueness
4-(4-Fluorophenyl)-7,8-dimethyl-1,2,3,4-tetrahydroquinolin-2-one is unique due to the presence of both the fluorophenyl and dimethyl groups, which contribute to its distinct chemical and biological properties. These modifications enhance its stability, reactivity, and potential therapeutic applications compared to other similar compounds.
Properties
Molecular Formula |
C17H16FNO |
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Molecular Weight |
269.31 g/mol |
IUPAC Name |
4-(4-fluorophenyl)-7,8-dimethyl-3,4-dihydro-1H-quinolin-2-one |
InChI |
InChI=1S/C17H16FNO/c1-10-3-8-14-15(12-4-6-13(18)7-5-12)9-16(20)19-17(14)11(10)2/h3-8,15H,9H2,1-2H3,(H,19,20) |
InChI Key |
HSUDDCMNSIVDTP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C2=C(C=C1)C(CC(=O)N2)C3=CC=C(C=C3)F)C |
Origin of Product |
United States |
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